molecular formula C7H5BrF3NO B1450156 4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227572-00-0

4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1450156
M. Wt: 256.02 g/mol
InChI Key: UUDCMFPPJJSIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula is C7H5BrF3NO and the molecular weight is 256.02 g/mol.


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine contains a total of 18 bonds, including 13 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine are not detailed in the available resources, it’s worth noting that pyridine derivatives like this compound often find use in various chemical reactions due to their versatile properties .

Safety And Hazards

While specific safety and hazard information for 4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine is not available, similar compounds such as 2-Bromo-5-(trifluoromethyl)pyridine are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation .

properties

IUPAC Name

4-(bromomethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-2-4-1-6(13)12-3-5(4)7(9,10)11/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCMFPPJJSIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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